N1-cyclopropyl-5-methylbenzene-1,2-diamine
CAS No.: 1038842-80-6
VCID: VC3088089
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
N1-cyclopropyl-5-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. This compound features a cyclopropyl group and two amine functionalities attached to a methyl-substituted benzene ring. Its unique structural characteristics make it a subject of interest in organic synthesis, medicinal chemistry, and material science. Structural FeaturesThe structure of N1-cyclopropyl-5-methylbenzene-1,2-diamine is defined by:
Synthesis PathwaysThe synthesis of N1-cyclopropyl-5-methylbenzene-1,2-diamine typically involves multi-step reactions starting from aromatic precursors like nitrobenzenes or phenylenediamines:
The reaction conditions vary depending on the desired yield and purity. Catalysts such as palladium or nanostructures are sometimes used to enhance reaction efficiency. ApplicationsN1-cyclopropyl-5-methylbenzene-1,2-diamine has potential applications in:
Biological ActivityStudies suggest that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. While specific data for N1-cyclopropyl-5-methylbenzene-1,2-diamine is limited, its structural analogs have demonstrated:
Table 2: Comparison with Structural Analogs
Research InsightsResearch on similar compounds highlights their role in:
Further studies on N1-cyclopropyl-5-methylbenzene-1,2-diamine could reveal its pharmacological profile and broaden its utility. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1038842-80-6 | ||||||||||||
Product Name | N1-cyclopropyl-5-methylbenzene-1,2-diamine | ||||||||||||
Molecular Formula | C10H14N2 | ||||||||||||
Molecular Weight | 162.23 g/mol | ||||||||||||
IUPAC Name | 2-N-cyclopropyl-4-methylbenzene-1,2-diamine | ||||||||||||
Standard InChI | InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 | ||||||||||||
Standard InChIKey | PHPIFJQMTFILQM-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC(=C(C=C1)N)NC2CC2 | ||||||||||||
Canonical SMILES | CC1=CC(=C(C=C1)N)NC2CC2 | ||||||||||||
PubChem Compound | 80080570 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume